1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine
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Overview
Description
1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Introduction of the fluoro substituent: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Alkylation: The ethyl groups can be introduced via alkylation reactions using ethyl halides in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro position using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce the corresponding amines.
Scientific Research Applications
1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazol-4-amine
- 1-ethyl-5-fluoro-1H-pyrazol-4-amine
- 4-methyl-1H-pyrazol-3-amine
Uniqueness
1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine is unique due to its specific combination of ethyl and fluoro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H18FN5 |
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Molecular Weight |
251.30 g/mol |
IUPAC Name |
1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H18FN5/c1-4-17-8-9(3)12(16-17)14-6-10-7-15-18(5-2)11(10)13/h7-8H,4-6H2,1-3H3,(H,14,16) |
InChI Key |
VMRKWZISJFWSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=C(N(N=C2)CC)F)C |
Origin of Product |
United States |
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